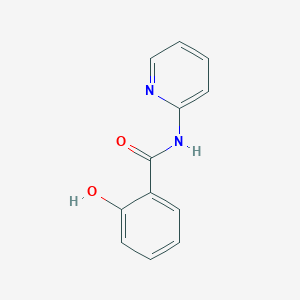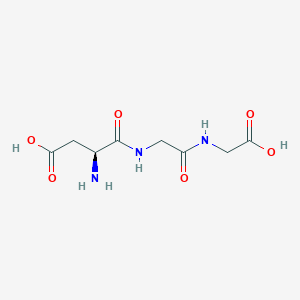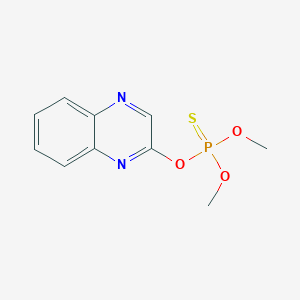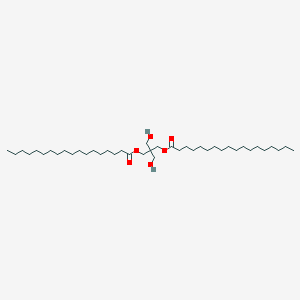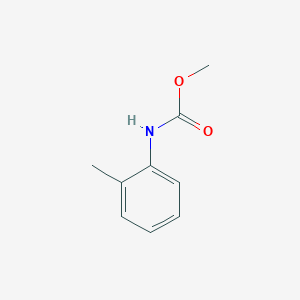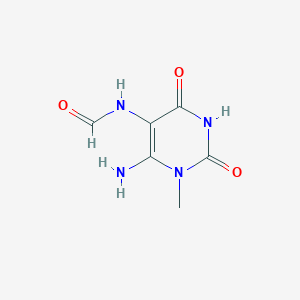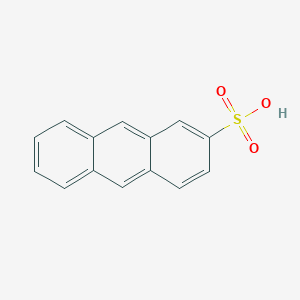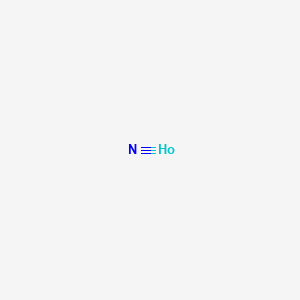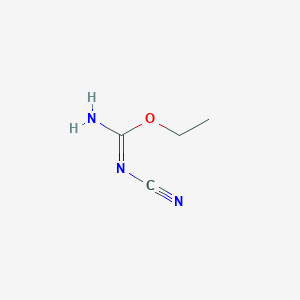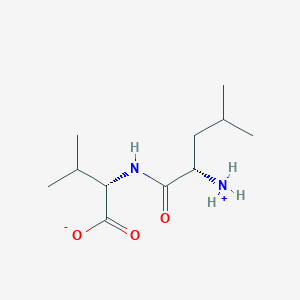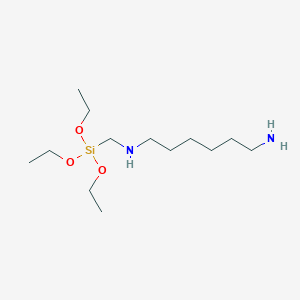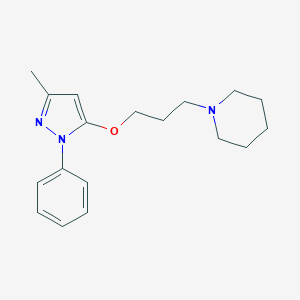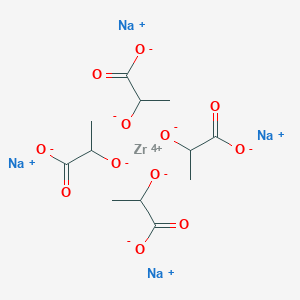
Sodium zirconium lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Na2Zr(OH)2(C3H5O3)4.
Mécanisme D'action
The mechanism of action of sodium zirconium lactate is not fully understood. However, it is believed that it interacts with biological molecules, such as proteins and enzymes, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes.
Effets Biochimiques Et Physiologiques
Sodium zirconium lactate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be difficult to work with due to its hygroscopic nature, which means it can absorb moisture from the air.
Orientations Futures
There are several potential future directions for research on sodium zirconium lactate. One area of interest is its potential as a drug delivery system for the treatment of cancer. Another area of interest is its use in the development of advanced ceramics for various applications. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and catalysis.
In conclusion, sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that can be synthesized through the reaction between zirconium hydroxide and lactic acid. It has been extensively studied for its potential applications in catalysis, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to interact with biological molecules through electrostatic interactions and hydrogen bonding. It has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity, but it can be difficult to work with due to its hygroscopic nature. There are several potential future directions for research on sodium zirconium lactate, including its use as a drug delivery system, in the development of advanced ceramics, and in other fields such as catalysis.
Méthodes De Synthèse
Sodium zirconium lactate can be synthesized through the reaction between zirconium hydroxide and lactic acid. The reaction takes place in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then filtered, washed, and dried to obtain the final compound.
Applications De Recherche Scientifique
Sodium zirconium lactate has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science. In catalysis, it has been used as a catalyst for the conversion of biomass into high-value chemicals. In medicine, it has been investigated for its potential as a drug delivery system and as a treatment for cancer. In materials science, it has been explored for its use in the development of advanced ceramics.
Propriétés
Numéro CAS |
10377-98-7 |
|---|---|
Nom du produit |
Sodium zirconium lactate |
Formule moléculaire |
C12H16Na4O12Zr |
Poids moléculaire |
535.43 g/mol |
Nom IUPAC |
tetrasodium;2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |
Clé InChI |
WHYLHKYYLCEERH-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
SMILES canonique |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
Autres numéros CAS |
10377-98-7 15529-67-6 |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




